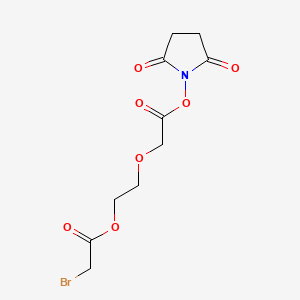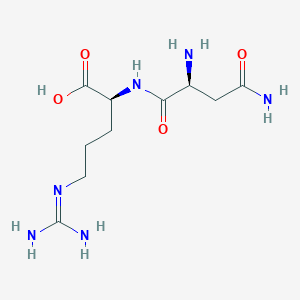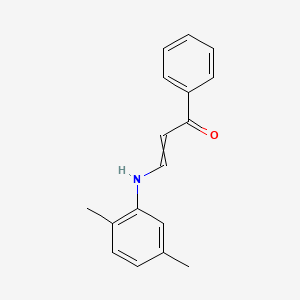
D-Glucosaminide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucosaminide is a derivative of glucose where an amino group replaces one of the hydroxyl groups. This compound is part of the larger family of amino sugars, which are essential components in various biological processes. This compound is known for its role in the formation of glycosaminoglycans and proteoglycans, which are crucial for the structural integrity of connective tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Glucosaminide can be synthesized through the substitution of a hydroxyl group in glucose with an amino group. This process typically involves the use of protective groups to ensure selective substitution. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans like crabs and shrimp. The hydrolysis process uses strong acids such as hydrochloric acid to break down chitin into its monomeric units, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the amino group is converted into a nitro group.
Reduction: Reduction reactions can convert the amino group into a hydroxyl group.
Substitution: The amino group in this compound can be substituted with other functional groups such as acetyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acetic anhydride is often used for acetylation reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Hydroxyl derivatives.
Substitution: Acetylated this compound.
Aplicaciones Científicas De Investigación
D-Glucosaminide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the study of glycosaminoglycans and their functions in connective tissues.
Medicine: Investigated for its potential in treating conditions like osteoarthritis due to its role in cartilage formation.
Industry: Used in the production of dietary supplements and cosmetics.
Mecanismo De Acción
D-Glucosaminide exerts its effects primarily through its role in the biosynthesis of glycosaminoglycans and proteoglycans. These molecules are essential for the structural integrity of connective tissues. The amino group in this compound allows it to participate in various biochemical pathways, including the formation of cartilage and other connective tissues .
Comparación Con Compuestos Similares
D-Glucosamine: A closely related compound where the amino group is not substituted.
N-Acetyl D-Glucosamine: An acetylated derivative of D-Glucosaminide.
Uniqueness: this compound is unique due to its specific role in the formation of glycosaminoglycans and proteoglycans. Unlike D-Glucosamine, which is more commonly used in dietary supplements, this compound has more specialized applications in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C18H35N3O13 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C18H35N3O13/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17/h4-18,22-29H,1-3,19-21H2/t4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |
Clave InChI |
RQFQJYYMBWVMQG-IXDPLRRUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)N)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)

![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)


![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)

![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

